molecular formula C7H5BrClN3 B1373921 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 784150-42-1

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1373921
CAS No.: 784150-42-1
M. Wt: 246.49 g/mol
InChI Key: HJRUBAFHLGXGHN-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core substituted with bromine, chlorine, and methyl groups. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The inhibition of these kinases can modulate signaling pathways that are critical for cell growth and proliferation . Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This compound also interacts with DNA and RNA, affecting transcription and translation processes . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s ability to regulate various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to sustained inhibition of cellular processes, resulting in altered cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes and signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . The interaction of this compound with metabolic enzymes underscores its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, where it exerts its effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments . The localization of this compound within subcellular structures can modulate its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

    Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial-scale production may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions (bromine and chlorine).

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of hydroxylated or other oxidized derivatives.

Chemistry:

    Building Block: It serves as a versatile building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

    Drug Development: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antiviral research.

Industry:

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the bromine and methyl substitutions, which can affect its reactivity and biological activity.

    6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine:

Uniqueness: 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines

Properties

IUPAC Name

6-bromo-4-chloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-5(8)2-4-6(9)10-3-11-7(4)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRUBAFHLGXGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (122 mg, 0.53 mmol), prepared as in reference 1, in THF (5 mL) at 0° C. is added NaH (31.8 mg, 0.80 mmol, 60% dispersion in oil) portion wise and the reaction mixture is warmed to room temperature for 1 hour. Methyl iodide (103 μL, 1.59 mmol) is added and the mixture is stirred overnight. The reaction is quenched with water and extracted three times with EtOAc. The combined organic layer is washed with brine, dried over MgSO4, and concentrated. Flash column chromatography of the crude product using 1% MeOH in DCM yielded 100 mg of 6-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (77%); 1H NMR (500 MHz, DMSO) δ 8.64 (s, 1H), 6.96 (s, 1H), 3.79 (s, 3H); LC-ESMS observed [M+H]+ 245.9 (calculated for C7H5BrClN3 244.9).
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
103 μL
Type
reactant
Reaction Step Two
Name
Quantity
31.8 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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